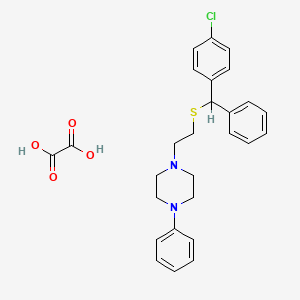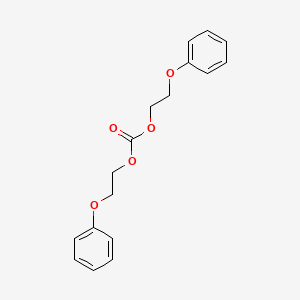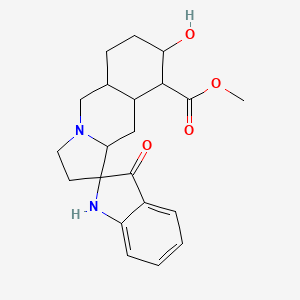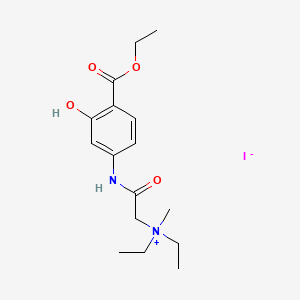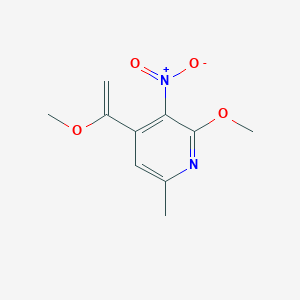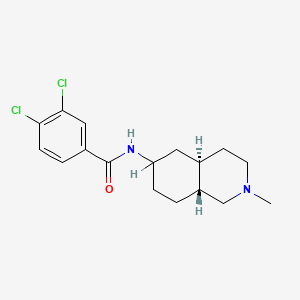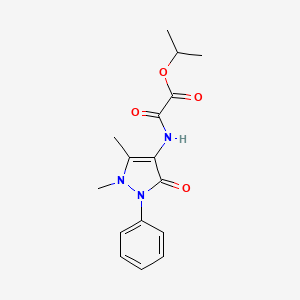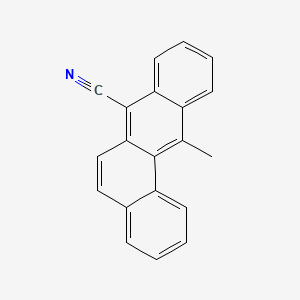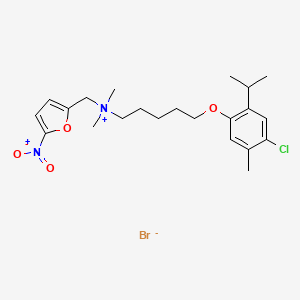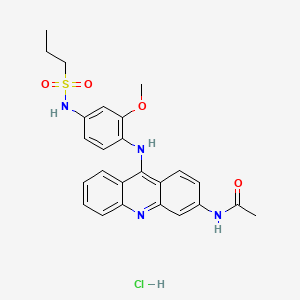
p-Isooctylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Isooctylphenol: is an organic compound belonging to the family of alkylphenols. It is characterized by a phenolic structure with an isooctyl group attached to the para position of the phenol ring. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Isooctylphenol can be synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the para-substituted product .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where phenol and isooctene are reacted in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: p-Isooctylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Ethoxylation: This reaction involves the addition of ethylene oxide to this compound, resulting in the formation of ethoxylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Ethoxylation: Ethylene oxide is used in the presence of a basic catalyst like sodium hydroxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro and halogenated this compound.
Ethoxylation: Ethoxylated this compound derivatives.
Scientific Research Applications
p-Isooctylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of surfactants, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of p-Isooctylphenol involves its interaction with cellular receptors and enzymes. It can mimic or interfere with the action of natural hormones, leading to disruptions in endocrine signaling pathways. This compound can bind to estrogen receptors, altering gene expression and cellular functions .
Comparison with Similar Compounds
- p-Cumylphenol
- p-Nonylphenol
- p-Tert-octylphenol
Comparison: p-Isooctylphenol is unique due to its specific isooctyl group, which imparts distinct chemical and physical properties compared to other alkylphenols. This uniqueness makes it particularly useful in certain industrial applications where other alkylphenols may not be as effective .
Properties
CAS No. |
27013-89-4 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-(6-methylheptyl)phenol |
InChI |
InChI=1S/C14H22O/c1-12(2)6-4-3-5-7-13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3 |
InChI Key |
HVXRCAWUNAOCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


